An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)aniline
An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, and its role in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.
Core Properties and Safety Data
2-Methoxy-3-(trifluoromethyl)aniline, with the CAS number 634187-08-9 , is a substituted aniline derivative that has garnered significant interest in the field of drug discovery.[1][2][3] The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties, making it a valuable synthon for creating complex molecular architectures with desired biological activities.
Chemical and Physical Properties
The key physicochemical properties of 2-Methoxy-3-(trifluoromethyl)aniline are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted through computational models.
| Property | Value | Source |
| CAS Number | 634187-08-9 | [1][2][3] |
| Molecular Formula | C₈H₈F₃NO | [2][3] |
| Molecular Weight | 191.15 g/mol | [2][3] |
| Physical Form | Liquid | |
| Boiling Point | 236.6 ± 40.0 °C (Predicted) | |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Not miscible or difficult to mix with water. | |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | |
| Purity | Typically ≥96% | [2] |
Spectral Data
Characterization of 2-Methoxy-3-(trifluoromethyl)aniline is typically performed using standard analytical techniques. Spectral data including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are available from various commercial suppliers.[1][3]
Safety Information
2-Methoxy-3-(trifluoromethyl)aniline is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) classification and associated hazard statements are provided below.
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | ||
| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure. |
Applications in Drug Discovery and Development
Substituted anilines, particularly those containing fluorine moieties, are privileged structures in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. 2-Methoxy-3-(trifluoromethyl)aniline serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.
The strategic placement of the methoxy and trifluoromethyl groups on the aniline ring allows for precise modification and elaboration to generate potent and selective inhibitors of various protein kinases. These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.
Representative Experimental Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives
Step 1: O-Trifluoromethylation of an N-Aryl-N-hydroxyacetamide
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To a solution of an N-aryl-N-hydroxyacetamide (1.0 eq) in a suitable solvent such as chloroform, add a catalytic amount of cesium carbonate (Cs₂CO₃).
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To this mixture, add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 eq) at room temperature.
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Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
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The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
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The crude product is then purified by flash column chromatography to yield the N-(trifluoromethoxy)acetamido intermediate.
Step 2: Thermally Induced Intramolecular OCF₃ Migration
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The purified N-(trifluoromethoxy)acetamido intermediate is dissolved in a high-boiling solvent such as nitromethane.
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The solution is heated to a high temperature (e.g., 120 °C) in a sealed vessel.
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The reaction is monitored by TLC until the starting material is consumed.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The resulting crude product is purified by flash column chromatography to afford the final ortho-trifluoromethoxylated aniline derivative.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, where a substituted aniline, such as 2-Methoxy-3-(trifluoromethyl)aniline, serves as a key starting material.
Caption: Generalized workflow for kinase inhibitor synthesis.
This diagram outlines the key stages from the initial coupling of the aniline derivative with a heterocyclic core to the final stages of biological evaluation and lead optimization in the drug discovery pipeline. 2-Methoxy-3-(trifluoromethyl)aniline plays a crucial role in the initial steps, providing a foundational scaffold that is subsequently modified to achieve the desired pharmacological profile.
References
- 1. 634187-08-9 | 2-Methoxy-3-(trifluoromethyl)aniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. 634187-08-9|2-Methoxy-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
